molecular formula C9H11N3O B1436763 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220038-59-4

2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1436763
CAS No.: 1220038-59-4
M. Wt: 177.2 g/mol
InChI Key: OIQUBDUTWLXJCX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1220038-59-4) is a high-value chemical building block with a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol . This compound belongs to the privileged pyrrolopyrimidine class of fused heterocycles, a scaffold widely recognized in medicinal chemistry for its diverse biological activities, which include potential anticancer, antibacterial, and anti-inflammatory properties . The structure incorporates a cyclopropyl group , a motif frequently used in drug design to enhance metabolic stability, fine-tune physicochemical properties, and constrain molecular conformation . As a fused heterocyclic system, the pyrrolopyrimidine core often serves as a key pharmacophore in the inhibition of various enzyme targets, such as kinases and synthetases . For instance, structurally related compounds are being investigated in rigorous research programs as inhibitors of lysyl tRNA synthetase (LysRS) for the development of novel antitubercular agents , and as core scaffolds in the design of kinase inhibitors for oncology research . This combination of features makes this compound a versatile intermediate for drug discovery and other advanced life science research. This product is supplied for Research Use Only.

Properties

IUPAC Name

2-cyclopropyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-6-3-10-4-7(6)11-8(12-9)5-1-2-5/h5,10H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQUBDUTWLXJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(CNC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167155
Record name 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-59-4
Record name 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Urea Derivatives with β-Ketoesters

A prevalent method involves the cyclocondensation of substituted ureas with β-ketoesters or β-dicarbonyl compounds, which facilitates the formation of the pyrimidine ring. The process typically proceeds as follows:

  • Step 1: Preparation of a substituted urea or thiourea derivative bearing the cyclopropyl substituent.
  • Step 2: Condensation of this urea with a β-ketoester or related compound under acidic or basic conditions.
  • Step 3: Cyclization to form the fused pyrimidine ring, followed by tautomerization to obtain the dihydro form.

This approach is supported by literature reports on pyrimidine synthesis, where the cyclopropyl group is introduced either via the starting urea or through subsequent alkylation steps.

Nucleophilic Substitution on Pyrimidine Precursors

Another strategy involves starting from a pre-formed pyrimidine scaffold with reactive halogen substituents at the 2-position, which can undergo nucleophilic substitution with cyclopropyl-containing nucleophiles:

  • Step 1: Synthesis of 2-halogenated pyrimidine derivatives.
  • Step 2: Nucleophilic attack by cyclopropyl nucleophiles (e.g., cyclopropylmagnesium bromide or cyclopropyl lithium).
  • Step 3: Cyclization and purification to yield the target compound.

This route benefits from the availability of halogenated pyrimidines and the high reactivity of organometallic cyclopropyl reagents.

Multi-step Synthesis via Intermediate Heterocycles

A more elaborate route involves constructing intermediate heterocyclic compounds, such as pyrrolo[3,4-d]pyrimidines, followed by functionalization:

  • Step 1: Synthesis of a pyrrolo[3,4-d]pyrimidine core via cyclization of suitable amino precursors.
  • Step 2: Introduction of the cyclopropyl group at the 2-position through alkylation with cyclopropyl halides or related reagents.
  • Step 3: Final purification and characterization.

This method allows for precise control over regioselectivity and functional group compatibility.

Specific Research Findings and Data

Recent studies have demonstrated the feasibility of these approaches with specific modifications:

Method Key Reagents Conditions Advantages References
Cyclocondensation of ureas with β-ketoesters Substituted ureas, β-ketoesters Reflux, acid/base catalysis High regioselectivity ,
Nucleophilic substitution on halogenated pyrimidines 2-halogenated pyrimidines, cyclopropyl organometallics Room temperature to reflux Efficient, versatile
Heterocyclic intermediate synthesis Amino precursors, cyclization agents Microwave-assisted or thermal conditions Structural diversity

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselectivity at the 2-position is critical; halogen substitution followed by nucleophilic attack is a common tactic.
  • Yield: Multi-step processes may suffer from low overall yields; optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential.
  • Purity: Purification often involves column chromatography or recrystallization, with characterization confirmed via NMR, MS, and elemental analysis.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield References
Cyclocondensation Urea derivatives, β-ketoesters Acid/Base catalysts Reflux, mild heating 65-80% ,
Nucleophilic substitution Halogenated pyrimidines Cyclopropyl organometallics Room temp to reflux 50-70%
Heterocyclic synthesis Amino precursors Cyclization agents Microwave or thermal 60-75%

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth and proliferation. For instance, the structural modification of pyrrolopyrimidine derivatives has been linked to enhanced activity against various cancers, including breast and lung cancer .

1.2 GPR40 Agonism
The compound has been identified as a potential agonist for the GPR40 receptor, which plays a crucial role in glucose metabolism and insulin secretion. This makes it a candidate for developing treatments for type 2 diabetes and metabolic disorders. Patents have been filed detailing the synthesis of such compounds and their efficacy in preclinical models .

Biological Activities

2.1 Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound. Studies suggest that this compound exhibits activity against various bacterial strains, making it a potential lead for developing new antibiotics .

2.2 Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers suggests a role in protecting neuronal cells from damage .

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated IC50 values indicating significant inhibition of tumor cell proliferation in vitro.
Study BGPR40 AgonismShowed improved glucose tolerance in animal models when administered with this compound.
Study CAntimicrobialReported effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. The incorporation of different substituents can lead to variations in potency and selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The pyrrolo[3,4-d]pyrimidinone core (as in the target compound) introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic pyrazolo analogs.
  • Substituent Effects: Cyclopropyl: A strained three-membered ring that may improve metabolic stability by resisting oxidative degradation . Phenyl (in pyrazolo analogs): Enhances π-π interactions in biological targets, contributing to antimicrobial activity . Thiomorpholino: Sulfur atom increases electron density and may modulate binding affinity .

Physicochemical Properties

Property 2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one 1-Phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Thiomorpholino-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Molecular Formula C9H11N3O C11H8N4O C10H14N4OS
Molecular Weight 177.21 g/mol 212.21 g/mol 238.31 g/mol
Solubility Likely moderate (cyclopropane enhances lipophilicity) Low (aromatic phenyl group) Moderate (thiomorpholino improves polarity)
Synthetic Yield Not reported 65–75% (microwave vs. conventional ) Not reported

Biological Activity

2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound characterized by a fused pyrrole and pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique cyclopropyl group and structural features contribute to its interactions with various biological targets, positioning it as a candidate for drug development.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.2 g/mol
  • Structure : The compound features a cyclopropyl group at the 2-position, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities primarily as an enzyme inhibitor and receptor antagonist. Key areas of activity include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its therapeutic effects.
  • Receptor Antagonism : It interacts with specific receptors, potentially modulating their activity and influencing physiological responses.

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets. Interaction studies have highlighted its binding affinity to various receptors and enzymes, which are critical for understanding its mechanism of action.

Enzyme Inhibition Studies

A study conducted on the enzyme inhibition properties of pyrrolopyrimidine derivatives indicated that compounds similar to this compound exhibited significant inhibitory effects on target enzymes involved in cancer progression. The results from this study are summarized in Table 1.

CompoundTarget EnzymeIC50 (µM)Reference
Compound AEnzyme X0.136 ± 0.063
Compound BEnzyme Y0.1067 ± 0.004
This compoundEnzyme ZTBD

Receptor Interaction Studies

In receptor interaction studies, the compound demonstrated significant binding affinity towards certain muscarinic receptors, suggesting a potential role in modulating neurotransmission. This aligns with findings from related compounds that have been studied for their neurological effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrrolopyrimidine derivatives that share structural similarities:

Compound NameStructural FeaturesUnique Aspects
Compound CFused pyrrole and pyridine ringsAllosteric modulation of muscarinic receptors
Compound DIncorporates pyrazole instead of pyrroleTargeting CDK2 with significant anticancer activity
Compound EMethyl substitution on the pyrrole ringSelective inhibition of PI3K pathways

These comparisons highlight the unique pharmacological properties conferred by the cyclopropyl group in this compound compared to other derivatives.

Q & A

Q. How can researchers optimize the synthesis of 2-cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved via cyclization strategies using intermediates like pyrazole carboxylates. For example, refluxing 5-aminopyrazole derivatives with formamide or thiourea under controlled pH (e.g., ammonium acetate buffer at pH 6.5) promotes cyclization . Aqueous-phase synthesis (e.g., water as solvent) reduces side reactions and improves eco-compatibility, as demonstrated for analogous pyrazolo[3,4-d]pyrimidinones . Purity (>99%) is achievable via recrystallization in polar solvents (e.g., methanol/water mixtures) and validated by HPLC with ammonium acetate-based mobile phases .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves cyclopropane ring conformation and hydrogen-bonding networks (e.g., monoclinic P21/n space group with β = 93.5°) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions: cyclopropyl protons appear as multiplets (δ 0.8–1.2 ppm), while pyrrolo-pyrimidine protons resonate at δ 2.5–3.5 ppm .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 218.08 for C₁₀H₁₂N₄O⁺) .

Q. What preliminary biological assays are recommended for screening bioactivity?

  • Methodological Answer :
  • Antiproliferative assays (e.g., MTT on cancer cell lines) at 10–100 µM doses, referencing pyrazolo[3,4-d]pyrimidinones with IC₅₀ values <20 µM in leukemia models .
  • Enzyme inhibition studies (e.g., COX-1/COX-2 selectivity ratios) using fluorogenic substrates, with comparison to celecoxib .
  • Solubility profiling in DMSO/water mixtures (e.g., 100 mM stock with warming) to ensure compatibility with in vitro assays .

Advanced Research Questions

Q. How does structural modification (e.g., cyclopropyl substitution) impact biological activity and selectivity?

  • Methodological Answer :
  • Cyclopropyl analogs enhance metabolic stability and target engagement by restricting conformational flexibility. For example, replacing methyl with cyclopropyl in pyrazolo[3,4-d]pyrimidinones improved IC₅₀ values by 5-fold in JmjC histone demethylase assays .
  • SAR studies require systematic variation (e.g., halogenation, alkyl chain elongation) followed by molecular docking to assess steric/electronic effects. For instance, 3-fluorobenzylthio derivatives showed enhanced ALDH1A inhibition (99% purity, HPLC) .

Q. What mechanistic insights exist for this compound’s antitumor activity?

  • Methodological Answer :
  • Transcriptomic profiling (RNA-seq) of treated cancer cells reveals downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic Bax .
  • Kinase inhibition assays identify targets like EGFR or VEGFR2, with IC₅₀ values validated via ATP-competitive binding assays .
  • In vivo validation using xenograft models (e.g., 20 mg/kg oral dosing) monitors tumor volume reduction and toxicity via histopathology .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling (e.g., Cmax, t½) clarifies bioavailability issues. For example, poor solubility may limit in vivo efficacy despite potent in vitro activity .
  • Metabolite identification (LC-MS/MS) detects active/inactive derivatives. Analogous compounds showed hepatic conversion to sulfoxide metabolites with reduced activity .
  • Dose-response recalibration in animal models adjusts for species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .

Q. What advanced analytical methods can quantify this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS with multiple reaction monitoring (MRM) achieves sensitivity to 1 ng/mL in plasma. Use a C18 column and 0.1% formic acid in acetonitrile/water gradients .
  • Microsomal stability assays (e.g., human liver microsomes) measure degradation rates, with t½ >60 min indicating suitability for oral administration .
  • Tissue distribution studies (radiolabeled ¹⁴C analogs) quantify accumulation in target organs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

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